Somatostatin-14 (3-14) Truncation: Defined Absence of N-Terminal Residues Confers Distinct Physicochemical and Binding Properties
Somatostatin-14 (3-14) lacks the N-terminal Ala-Gly dipeptide present in the full-length endogenous hormone somatostatin-14 [1]. This truncation results in a molecular weight of 1509.75 Da compared to 1637.9 Da for somatostatin-14 (free base) [2]. The absence of these two residues is not merely a mass difference; the N-terminus of somatostatin-14 participates in intramolecular interactions that stabilize the bioactive conformation and contribute to receptor recognition [3]. Consequently, the (3-14) fragment lacks defined, quantifiable receptor binding affinities across the SST1-5 subtypes, whereas full-length somatostatin-14 exhibits well-characterized sub-nanomolar IC50 values (SST1: 0.22 nM, SST2: 0.10 nM, SST3: 0.28 nM, SST4: 1.23 nM, SST5: 0.30 nM) .
| Evidence Dimension | Primary Sequence and Molecular Weight |
|---|---|
| Target Compound Data | Sequence: CKNFFWKTFTSC (12 residues); MW: 1509.75 Da |
| Comparator Or Baseline | Somatostatin-14: Sequence AGCKNFFWKTFTSC (14 residues); MW: 1637.9 Da (free base) |
| Quantified Difference | MW difference: -128.15 Da; Sequence difference: N-terminal truncation of Ala-Gly |
| Conditions | Chemical characterization via HPLC and mass spectrometry |
Why This Matters
For researchers developing immunoassays or performing peptide screening, the structural difference means that antibodies raised against full-length somatostatin-14 may not recognize the (3-14) fragment with equivalent affinity, and receptor binding studies cannot assume comparable pharmacology.
- [1] PeptideDB. Somatostatin-14 (3-14) Product Database. Sequence: CKNFFWKTFTSC (Disulfide bridge: Cys1-Cys12). View Source
- [2] PubChem. Somatostatin-14. Molecular Weight: 1637.9 g/mol (free base). View Source
- [3] Roland B, et al. Somatostatin analogs: from research to clinical practice. Chapter: Structural features governing receptor binding. (Class-level inference: N-terminal truncation alters receptor recognition). View Source
